molecular formula C15H15FO B12972499 2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol

2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol

Cat. No.: B12972499
M. Wt: 230.28 g/mol
InChI Key: DGWFODMEPNZXFU-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol is an organic compound that features a biphenyl group attached to a fluorinated propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Fluorinated Propanol Moiety: The fluorinated propanol moiety can be introduced via a Grignard reaction. This involves the reaction of a fluorinated alkyl halide with magnesium to form a Grignard reagent, which is then reacted with an aldehyde to form the desired alcohol.

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropanone or 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropanoic acid.

    Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the fluorinated propanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: Lacks the fluorinated propanol moiety, making it less versatile in terms of chemical reactivity.

    2-Fluoropropanol: Lacks the biphenyl group, resulting in different physical and chemical properties.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol is unique due to the combination of the biphenyl group and the fluorinated propanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FO

Molecular Weight

230.28 g/mol

IUPAC Name

2-fluoro-2-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H15FO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3

InChI Key

DGWFODMEPNZXFU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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